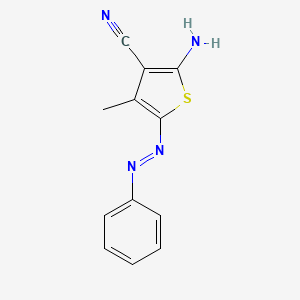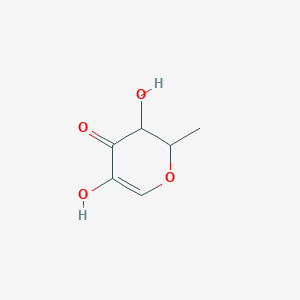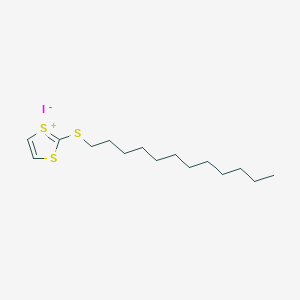
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide is a chemical compound known for its unique structure and properties. It belongs to the class of dithiolium salts, which are characterized by the presence of a dithiolium ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide typically involves the reaction of a dithiolium salt with a dodecyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used in this synthesis include acetonitrile and dichloromethane. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the sulfanium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfanium compounds.
Aplicaciones Científicas De Investigación
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide involves its interaction with biological membranes and proteins. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with thiol groups in proteins, affecting their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxanes
- 1,3-Dioxolanes
- Phenyliodine(III) diacetate (PIDA)
Uniqueness
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide is unique due to its dithiolium ring structure, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a long dodecyl chain that enhances its ability to interact with lipid membranes, making it particularly effective in applications requiring membrane disruption .
Propiedades
Número CAS |
105683-41-8 |
|---|---|
Fórmula molecular |
C15H27IS3 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-dodecylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C15H27S3.HI/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17-13-14-18-15;/h13-14H,2-12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
BIDYWFZCLMPXCP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCSC1=[S+]C=CS1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


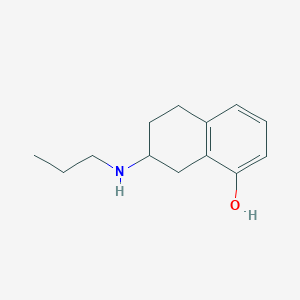
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
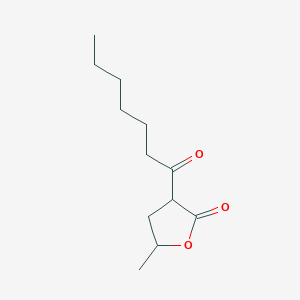
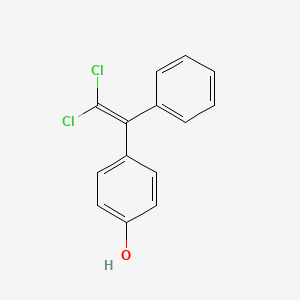
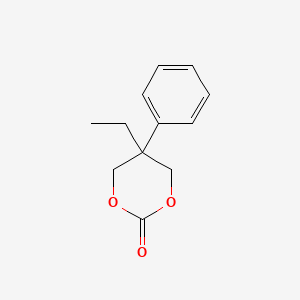
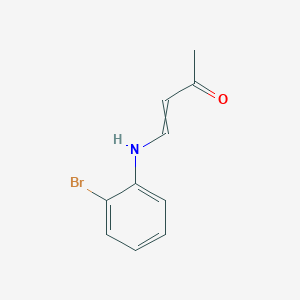

![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
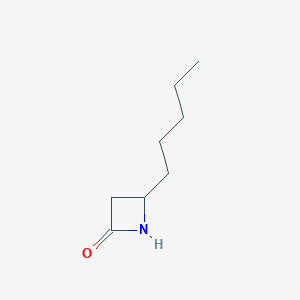
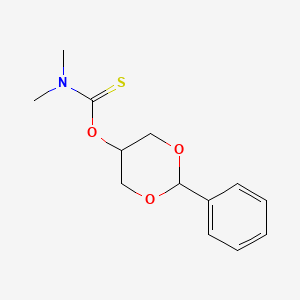
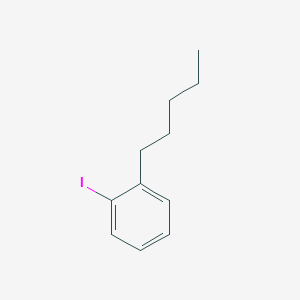
![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
